

A Technical Guide to 2-Isocyanatoethyl Acrylate: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-isocyanatoethyl acrylate

Cat. No.: B077736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-isocyanatoethyl acrylate**, a bifunctional monomer of significant interest in polymer chemistry and materials science. Its unique structure, combining a reactive isocyanate group with a polymerizable acrylate moiety, makes it a versatile building block for the synthesis of a wide range of functional polymers with applications in coatings, adhesives, and advanced drug delivery systems.

Core Properties and Chemical Identity

2-Isocyanatoethyl acrylate is a colorless to nearly colorless liquid with the chemical formula $C_6H_7NO_3$.^[1] It is characterized by a molecular weight of approximately 141.12 g/mol .^{[1][2]} This monomer is also known by several synonyms, including 2-(Acryloyloxy)ethyl isocyanate and Acrylic Acid 2-Isocyanatoethyl Ester.^{[3][4][5]}

Summary of Quantitative Data

The following table summarizes the key quantitative properties of **2-isocyanatoethyl acrylate**, compiled from various sources for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₆ H ₇ NO ₃	[1] [3] [4] [6]
Molecular Weight	141.12 g/mol	[1] [2]
CAS Number	13641-96-8	[1] [4] [6]
Appearance	Colorless to Almost Colorless Clear Liquid	[1] [3]
Density	1.05 - 1.13 g/cm ³	[1] [3]
Boiling Point	200 °C at 760 mmHg; 82 °C at 9.8 mmHg	[1] [3]
Melting Point	-25 °C	[1] [3]
Flash Point	97 °C	[1] [2] [3]
Refractive Index	~1.45	[2] [3]
Purity	Typically >95% (often stabilized with BHT)	[1] [3]
Storage Temperature	0-10 °C, under inert atmosphere, protected from light and moisture	[1] [3] [7]

Experimental Protocol: Synthesis of a Polyurethane Acrylate (PUA) Copolymer

The dual functionality of **2-isocyanatoethyl acrylate** allows it to be used in the synthesis of polymers with both urethane and acrylate functionalities. The following is a detailed methodology for the synthesis of a polyurethane acrylate copolymer, a process relevant to the development of UV-curable coatings and drug delivery hydrogels. This protocol is based on established principles of polyurethane and acrylate chemistry.

Materials:

- **2-Isocyanatoethyl Acrylate** (stabilized)

- Poly(ethylene glycol) (PEG), hydroxyl-terminated (molecular weight chosen based on desired properties)
- Dibutyltin dilaurate (DBTDL) catalyst
- Anhydrous Toluene (or other suitable solvent)
- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
- Nitrogen gas supply
- Standard laboratory glassware (three-neck flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

- **Reactor Setup:** Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature reaction of the isocyanate with moisture.
- **Initial Reaction Mixture:** Charge the flask with a predetermined amount of hydroxyl-terminated poly(ethylene glycol) and anhydrous toluene. Begin stirring and purge the system with dry nitrogen for at least 15 minutes to create an inert atmosphere.
- **Catalyst Addition:** Add a catalytic amount of dibutyltin dilaurate (DBTDL) to the reaction mixture.
- **Monomer Addition:** Slowly add **2-isocyanatoethyl acrylate** to the reaction mixture through the dropping funnel over a period of 30-60 minutes. The molar ratio of isocyanate groups to hydroxyl groups is critical and should be carefully controlled (typically a slight excess of isocyanate is used to ensure complete reaction of the hydroxyl groups).
- **Reaction:** Heat the mixture to 60-70 °C and allow the reaction to proceed for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the characteristic N=C=O stretching peak of the isocyanate group (around 2270 cm⁻¹).

- Formation of Prepolymer: Once the reaction is complete, the resulting product is a polyurethane acrylate prepolymer with terminal acrylate groups.
- Photopolymerization (Crosslinking): To form a crosslinked hydrogel or coating, add a suitable photoinitiator to the prepolymer solution. Cast the solution into a mold or onto a substrate.
- UV Curing: Expose the mixture to UV radiation (e.g., 365 nm) for a specified time to initiate radical polymerization of the terminal acrylate groups, leading to the formation of a crosslinked network.

Visualizing the Synthesis Workflow

The logical flow of the experimental protocol for synthesizing a polyurethane acrylate network can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a crosslinked polyurethane acrylate (PUA) network.

Safety and Handling

2-Isocyanatoethyl acrylate is a reactive and hazardous chemical. It is toxic if swallowed or inhaled and causes skin and serious eye irritation.[1][7] It may also cause respiratory irritation. [1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Care should be taken to avoid exposure to moisture, as the isocyanate group will readily react with water.

Applications in Research and Development

The unique bifunctional nature of **2-isocyanatoethyl acrylate** makes it a valuable monomer in materials science and biomedical research.

- **Coatings and Adhesives:** The ability to form urethane linkages provides toughness and flexibility, while the acrylate groups can be UV-cured to form hard, crosslinked coatings with excellent adhesion and weather resistance.
- **Drug Delivery:** This monomer can be used to synthesize biocompatible and biodegradable hydrogels.^[1] The polymer network can encapsulate therapeutic agents, and the properties of the hydrogel (e.g., swelling ratio, degradation rate) can be tuned to control the release of the encapsulated drug.
- **Biomaterials and Tissue Engineering:** The versatility of polyurethane and polyacrylate chemistry allows for the creation of scaffolds with tailored mechanical properties and biocompatibility for tissue engineering applications. It can also be used in the development of targeted drug delivery systems.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of poly(methyl urethane) acrylate oligomer using 2-isocyanatoethyl methacrylate for UV curable coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polymer Grafting Onto Polyurethane Backbone Via Diels-Alder Reaction [polen.itu.edu.tr]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Isocyanatoethyl Acrylate: Properties, Applications, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077736#2-isocyanatoethyl-acrylate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com